molecular formula C17H11N3O3S2 B11190029 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

Cat. No.: B11190029
M. Wt: 369.4 g/mol
InChI Key: RVZMZIKBNSEHRE-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is a complex organic compound featuring both benzoxazole and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Formation of the Benzothiazine Moiety: This involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzoxazole and benzothiazine moieties through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets might make it useful in the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide apart is its combination of benzoxazole and benzothiazine moieties, linked through a sulfanyl group and further functionalized with an acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H11N3O3S2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C17H11N3O3S2/c21-14(9-24-17-18-11-6-2-3-7-12(11)23-17)19-16-20-15(22)10-5-1-4-8-13(10)25-16/h1-8H,9H2,(H,19,20,21,22)

InChI Key

RVZMZIKBNSEHRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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